
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamide, also known as Bromo-DragonFLY, is a potent hallucinogenic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a team of chemists at Purdue University led by David Nichols. Bromo-DragonFLY is known for its long duration of action, which can last up to 2-3 days, and its high potency, with a dosage as low as 200 micrograms being enough to produce strong hallucinations. Despite its potential as a research tool, Bromo-DragonFLY is not approved for human consumption due to its unpredictable and potentially dangerous effects.
Mechanism of Action
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY acts by binding to the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. When 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY binds to the 5-HT2A receptor, it activates a cascade of signaling pathways that ultimately lead to changes in neuronal activity and perception. The exact mechanism by which 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY produces its hallucinogenic effects is not fully understood, but it is thought to involve changes in the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and attention.
Biochemical and Physiological Effects:
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces profound changes in perception, mood, and thought processes, which can last for several hours or even days. Some of the common effects of 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY include visual hallucinations, altered sense of time, increased empathy and sociability, and feelings of euphoria or anxiety.
Advantages and Limitations for Lab Experiments
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY has several advantages as a research tool, including its high potency, long duration of action, and ability to selectively activate the 5-HT2A receptor. However, it also has several limitations, including its potential for unpredictable and dangerous effects, its illegal status in many countries, and the difficulty of obtaining pure samples for research purposes.
Future Directions
Despite the challenges associated with studying 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY, there are several promising avenues for future research. One area of interest is the potential therapeutic applications of hallucinogenic drugs, particularly in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is the development of new drugs that selectively target the 5-HT2A receptor, which could lead to more effective and safer treatments for a variety of conditions. Finally, there is a need for further research into the mechanisms of action of hallucinogenic drugs, which could shed light on the neural basis of perception, consciousness, and self-awareness.
Synthesis Methods
The synthesis of 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY involves multiple steps and requires advanced knowledge of organic chemistry. The starting material is 3,5-dimethoxyphenethylamine, which is reacted with cyanogen bromide to form the corresponding nitrile. The nitrile is then reduced with lithium aluminum hydride to yield the primary amine, which is further reacted with cyclobutanone to form the cyclobutylamine. Finally, the amide bond is formed by reacting the cyclobutylamine with N-methylbenzoyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY.
Scientific Research Applications
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY has been used in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is thought to be responsible for the hallucinogenic effects of drugs like LSD and psilocybin. 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY has also been used to study the role of the 5-HT2A receptor in regulating mood, cognition, and perception.
properties
IUPAC Name |
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-18(15(9-17)5-4-6-15)14(19)10-7-11(20-2)13(16)12(8-10)21-3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUBSIHAGARUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C(=C1)OC)Br)OC)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)
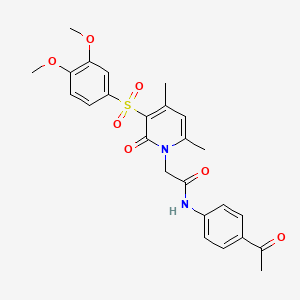

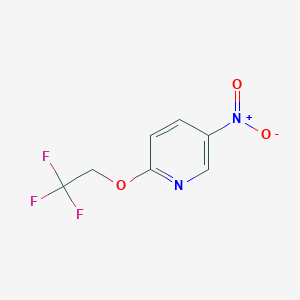
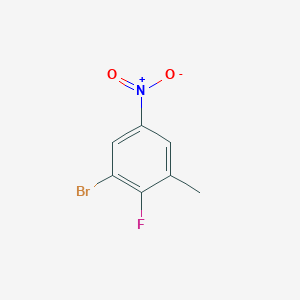
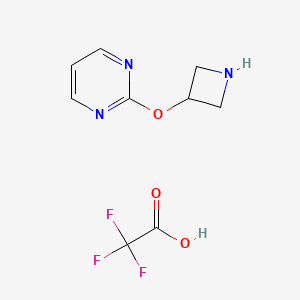
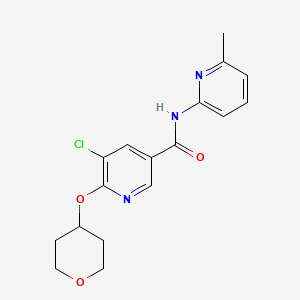
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)
![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
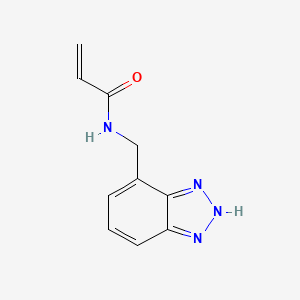
![N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2500086.png)
![2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2500089.png)
![(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2500091.png)